molecular formula C24H19ClN6O2S B3615634 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide CAS No. 476484-37-4

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide

Cat. No.: B3615634
CAS No.: 476484-37-4
M. Wt: 491.0 g/mol
InChI Key: BIANCHCUNULGSX-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 3. A sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further functionalized with a 1H-indazol-6-yl group (Figure 1).

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O2S/c1-33-20-10-3-15(4-11-20)23-29-30-24(31(23)19-8-5-17(25)6-9-19)34-14-22(32)27-18-7-2-16-13-26-28-21(16)12-18/h2-13H,14H2,1H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANCHCUNULGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476484-37-4
Record name 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-INDAZOL-6-YL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the coupling of the indazole moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and indazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl-acetamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Table 1: Comparison of Structural Features
Compound Name Molecular Formula Key Structural Differences Biological Activity Reference
Target Compound C28H22ClN7O2S 4-Chlorophenyl, 4-methoxyphenyl, and indazol-6-yl groups Under investigation (anticancer, kinase inhibition)
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide C18H17ClN6OS Amino group at triazole-4, 2-chlorophenyl, and 2,4-dimethylphenyl acetamide Antimicrobial, anti-inflammatory
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide C25H24ClN5OS 4-Methylphenyl at triazole-4, ethyl-methylphenyl acetamide Antiviral
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide C18H16ClN5O2S Furan-2-yl substituent, amino group at triazole-4 Anti-exudative (comparable to diclofenac)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C21H17ClN4O2 1,2,3-triazole core, naphthalene substituent Not reported

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (commonly referred to as compound 1 ) is a member of the triazole family and has been investigated for various biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClN4O2S
  • Molecular Weight : 465.11464 g/mol
  • SMILES Notation : CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
  • InChI Key : YHCASBPPRSOGFA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of compound 1 in cancer treatment:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines.
  • Research Findings : A study indicated that derivatives of triazole compounds, similar to compound 1, demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values in the micromolar range. For instance, compounds with similar structural features showed IC50 values as low as 2.32 μM against Mycobacterium tuberculosis .

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties:

  • In Vitro Studies : Compound 1 has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the triazole ring can enhance antimicrobial potency .
  • Case Study : In a comparative study, compounds with similar triazole structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compound 1:

ModificationEffect on Activity
Chlorophenyl SubstitutionEnhances lipophilicity and cell membrane penetration
Methoxy GroupIncreases solubility and may enhance biological activity
Triazole RingEssential for the biological activity due to its interaction with biological targets

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization of triazole precursors and thiol-alkylation. Critical parameters include:

  • Temperature control : Optimal yields are achieved at 60–80°C during triazole ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 506.12) .
  • IR spectroscopy : Key peaks include S-H stretch (~2550 cm1^{-1}) and C=O stretch (~1650 cm$^{-1**) .

Q. How should researchers handle stability issues during storage?

  • Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the sulfanyl group .
  • Avoid exposure to moisture, as hydrolysis of the acetamide moiety can occur .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Density Functional Theory (DFT) : Predicts energy barriers for triazole cyclization and sulfur nucleophilicity .
  • Molecular docking : Screens binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
  • Reaction path search : Tools like GRRM identify low-energy intermediates, reducing trial-and-error experimentation .

Q. What experimental designs resolve contradictions in biological activity data?

  • Orthogonal assays : Validate antimicrobial activity with both broth microdilution (MIC) and agar diffusion assays to address false positives .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to quantify EC50_{50} variability across cell lines .
  • Statistical DOE : Fractional factorial designs isolate confounding variables (e.g., pH, temperature) impacting bioactivity .

Q. How to determine structure-activity relationships (SAR) for the triazole and indazole moieties?

  • Analog synthesis : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on kinase inhibition .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (chlorophenyl) using Schrödinger Phase .
  • Mutagenesis studies : Test interactions with target proteins (e.g., EGFR) via site-directed mutagenesis of binding pockets .

Q. What advanced techniques elucidate 3D conformation and supramolecular interactions?

  • X-ray crystallography : Resolves crystal packing effects; the triazole ring often adopts a planar conformation stabilized by π-π stacking .
  • Solid-state NMR : Detects hydrogen bonding between the acetamide carbonyl and indazole NH .
  • Dynamic light scattering (DLS) : Monitors aggregation behavior in aqueous buffers, critical for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide

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